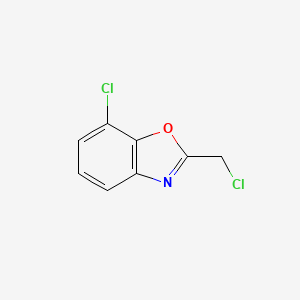

7-Chloro-2-(chloromethyl)benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

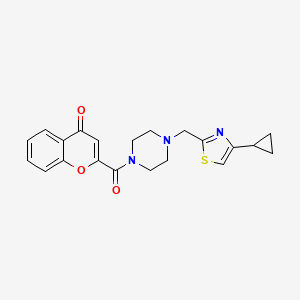

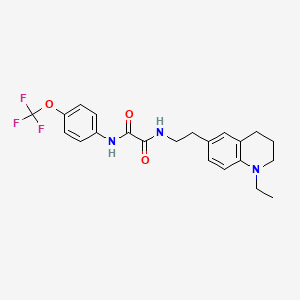

7-Chloro-2-(chloromethyl)benzoxazole (CAS# 116044-87-2) is a research chemical . It has a molecular weight of 202.04 and a molecular formula of C8H5Cl2NO . The IUPAC name is 7-chloro-2-(chloromethyl)-1,3-benzoxazole .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to an oxazole moiety . The InChI key is CBGNQFKWYGLPHN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.04 and a molecular formula of C8H5Cl2NO . It has a complexity of 167 and a LogP of 3.22000 .Aplicaciones Científicas De Investigación

Benzoxazole Derivatives as Partial Agonists

Benzoxazole derivatives, including those with chloromethyl groups, have been studied for their potential as 5-HT3 receptor partial agonists. Specifically, these compounds have been evaluated for their activity on isolated guinea pig ileum, indicating potential applications in the treatment of conditions like irritable bowel syndrome without causing constipation (Sato et al., 1998).

Synthesis of Benzoxazoles for Various Applications

The synthesis of benzoxazoles, including 7-chloro-2-(chloromethyl)benzoxazole, is crucial due to their wide range of applications in pharmaceutical research. These compounds have shown remarkable biological potential, including anticancer, antitumor, and inhibitory activities. Additionally, benzoxazoles are utilized in functional materials like engineering plastics, optical brighteners for textiles, and metal sensors (Nayak & Niranjan, 2017).

Antifungal, Insecticidal, and Herbicidal Activities

Benzoxazole derivatives, including chloro-substituted ones, have been synthesized and evaluated for their antifungal, insecticidal, and herbicidal activities. These studies have shown that certain substituents, like chloro groups, significantly contribute to these activities, indicating the potential for agricultural and pharmaceutical applications (Hisano et al., 1982).

Synthesis of Fused Systems

N-chloromethyl-2-thiono-benzoxazoles, related to this compound, undergo nucleophilic substitution to form fused systems like s-triazolo- and 1,2,4-oxadiazolo systems. These reactions open pathways for creating novel compounds with potential applications in various fields, including pharmaceuticals (Abdel-rahman et al., 1993).

Copper-Catalyzed Synthesis

Copper-catalyzed synthesis methods have been developed for functionalized benzoxazoles, including 7-substituted variants. These methods emphasize regioselective C-H functionalization and C-O bond formation, crucial for creating diverse benzoxazole compounds with potential uses in chemical and pharmaceutical research (Ueda & Nagasawa, 2009).

Structural Analysis

The structural properties of chloromethyl-substituted benzoxazoles have been analyzed, providing insights into their molecular configurations and potential interactions in biological systems. Such analyses are crucial for understanding and improving the efficacy of these compounds in various applications (Kayalvizhi et al., 2012).

Potential as Antimicrobial Agents

Benzoxazole derivatives, including those with chloro-substituted moieties, have shown potential as antimicrobial agents. Studies have focused on their synthesis, characterization, and evaluation against various bacteria and fungi, indicating their significance in developing new antimicrobial therapies (Yalcin et al., 1990; Oren et al., 1999) (Oren et al., 1999).

Synthesis of Novel Compounds

Efforts have been made to synthesize novel compounds using chloromethyl-benzoxazole as a precursor. These efforts aim to create a range of 3,5-disubstituted benzoxazoles, expanding the potential applications of these compounds in various scientific fields (Khodot & Rakitin, 2022).

Electrochemical and Biological Applications

The use of benzoxazole derivatives in electrochemical detection and biological applications has been explored. These studies focus on the synthesis and characterization of benzoxazole-based ligands and their metal complexes, evaluating their potential as biosensors and in antimicrobial and cytotoxic potency (Biointerface Research in Applied Chemistry, 2022).

Direcciones Futuras

Benzoxazole derivatives have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities . Therefore, the study and development of new benzoxazole derivatives, including 7-Chloro-2-(chloromethyl)benzoxazole, may continue to be a significant area of research in the future .

Mecanismo De Acción

Target of Action

Benzoxazole derivatives, a class to which this compound belongs, have been known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .

Análisis Bioquímico

Biochemical Properties

Benzoxazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzoxazole derivative .

Cellular Effects

Benzoxazole derivatives have been shown to have a wide range of effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzoxazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

7-chloro-2-(chloromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGNQFKWYGLPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)

![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)

![Tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)

![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)

![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)